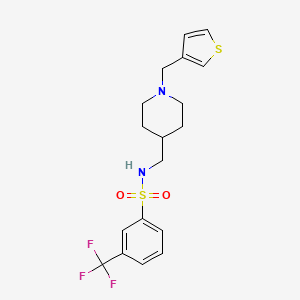

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

描述

N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a thiophen-3-ylmethyl group and a benzenesulfonamide moiety bearing a trifluoromethyl group at the 3-position. This compound integrates heterocyclic (thiophene) and fluorinated aromatic elements, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

属性

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O2S2/c19-18(20,21)16-2-1-3-17(10-16)27(24,25)22-11-14-4-7-23(8-5-14)12-15-6-9-26-13-15/h1-3,6,9-10,13-14,22H,4-5,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYYKTZCPNPYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its mechanisms of action, target interactions, and various pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 356.38 g/mol |

| CAS Number | 1448059-33-3 |

This compound features a piperidine ring, a thiophene moiety, and a trifluoromethyl-substituted benzenesulfonamide group, which contribute to its unique biological properties.

Target Interactions

The exact biological targets of this compound are currently under investigation. However, compounds with similar structural features often interact with neurotransmitter receptors and enzymes involved in various biochemical pathways.

- Neurotransmitter Receptors : Piperidine derivatives are known to modulate the activity of neurotransmitters such as serotonin and dopamine, which may have implications in treating neuropsychiatric disorders.

- Enzyme Inhibition : The sulfonamide group can potentially inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, affecting physiological processes like blood pressure regulation.

Biochemical Pathways

Research indicates that piperidine derivatives can influence several key pathways:

- Anticancer Activity : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : The presence of the sulfonamide group suggests potential antimicrobial activity, possibly through inhibition of bacterial folate synthesis.

Pharmacological Effects

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against specific cancer cell lines, potentially mediated through apoptosis pathways.

- Antiviral Properties : Similar compounds have demonstrated antiviral activity against various viruses, including influenza and herpes simplex virus (HSV). The mechanism may involve interference with viral replication or host cell entry.

- Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

A review of literature reveals diverse research applications for this compound:

- A study published in MDPI highlighted the antiviral efficacy of piperidine derivatives against HSV, suggesting that modifications to the piperidine structure can enhance efficacy against viral targets .

- Another investigation focused on the anticancer properties of similar sulfonamide compounds, demonstrating significant cytotoxicity against breast cancer cell lines .

Summary of Biological Activities

The following table summarizes the reported biological activities of this compound:

| Biological Activity | Effect/Mechanism |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antiviral | Inhibits replication of viruses |

| Anti-inflammatory | Reduces inflammatory markers |

| Antimicrobial | Potential inhibition of bacterial growth |

相似化合物的比较

Structural Features and Substituent Effects

Piperidine/Piperazine-Based Sulfonamides

- Compound 6d (): N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide contains a benzhydryl-piperazine group instead of a thiophene-substituted piperidine. The benzhydryl moiety enhances lipophilicity, while the sulfonamide is positioned at the 3rd carbon of the benzene ring, similar to the target compound. However, the absence of a trifluoromethyl group may reduce metabolic stability compared to the target compound .

- Compound 17 (): N-(1-(2-Chloro-4-phenylbutyl)piperidin-4-yl)-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide shares the trifluoromethylbenzenesulfonamide group but incorporates a chloro-phenylbutyl chain and a cyclopropylamine substituent.

Heterocyclic Modifications

- Goxalapladib () : This compound features a naphthyridine core with trifluoromethyl and biphenyl groups. Unlike the target compound, it lacks a piperidine-thiophene system but retains the trifluoromethyl motif, which is critical for enhancing lipophilicity and resistance to oxidative metabolism .

- Example 53 () : A pyrazolo[3,4-d]pyrimidine derivative with benzenesulfonamide and fluorinated aromatic groups. The pyrazolopyrimidine core may confer distinct kinase inhibitory activity compared to the piperidine-thiophene scaffold in the target compound .

Thiophene vs. Phenyl Substitutions

- The target compound’s thiophen-3-ylmethyl group differentiates it from phenyl-substituted analogs (e.g., ’s bis(4-fluorophenyl)methyl derivatives). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions with biological targets, while its smaller size could improve steric compatibility in binding pockets .

Physicochemical Properties

- Melting Points : Analogs with rigid aromatic systems (e.g., 6d, Example 53) exhibit higher melting points (132–230°C), while flexible alkyl chains (e.g., Compound 17) result in oils. The target compound’s solid state (inferred from analogs) suggests moderate crystallinity .

常见问题

Basic: What synthetic methodologies are recommended for synthesizing N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of the piperidine-thiophene intermediate via alkylation of piperidin-4-ylmethanol with thiophen-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Coupling the intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane using a tertiary amine (e.g., triethylamine) as a base .

- Optimization: Control reaction temperature (0–25°C), inert atmosphere (N₂/Ar), and solvent polarity to minimize side reactions. Recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/EtOAc) improves purity (>95%) .

Basic: What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the piperidine-thiophene linkage and sulfonamide formation (e.g., δ ~3.0 ppm for piperidine CH₂ groups) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (418.49 g/mol) .

Basic: What preliminary biological assays are suitable for evaluating its activity?

Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ kits .

- Cell Viability Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays, with IC₅₀ calculations .

- Receptor Binding Studies: Radioligand displacement assays (e.g., GPCRs) using tritiated probes .

Advanced: How can researchers identify and validate the primary molecular targets of this compound?

Answer:

- Proteomic Profiling: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- X-ray Crystallography: Co-crystallize with suspected targets (e.g., kinases) to resolve binding modes .

- CRISPR-Cas9 Knockout Models: Validate target relevance by observing loss of compound efficacy in gene-edited cell lines .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:

- Substituent Variation: Synthesize analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or piperidine groups (e.g., N-methylation) to assess steric/electronic effects .

- Trifluoromethyl Position: Compare 3-CF₃ vs. 4-CF₃ benzenesulfonamide derivatives using enzymatic IC₅₀ and logP measurements .

- Computational Modeling: Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。